ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a benzamido moiety at position 2. The benzamido group is further modified with a 3-(azepan-1-ylsulfonyl)-4-methyl substituent, introducing a seven-membered azepane ring linked via a sulfonyl group. While direct biological data for this compound are unavailable in the provided evidence, its synthesis likely involves multistep organic reactions, including sulfonylation and amidation, as inferred from related methodologies .
Properties
IUPAC Name |
ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S2/c1-3-31-24(28)21-18-9-8-10-19(18)32-23(21)25-22(27)17-12-11-16(2)20(15-17)33(29,30)26-13-6-4-5-7-14-26/h11-12,15H,3-10,13-14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBCYAJTUOSGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” are currently unknown. This compound is a thiophene derivative, and many thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. .
Mode of Action
It is known that many thiophene derivatives interact with their targets to induce a variety of biological effects
Biochemical Analysis
Biological Activity
Ethyl 2-(3-(azepan-1-ylsulfonyl)-4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, which include an azepan sulfonamide moiety and a cyclopentathiophene framework, contributing to its diverse pharmacological properties.
Molecular Structure
The compound's molecular formula is , with a molecular weight of approximately 372.47 g/mol. Its structure can be described as follows:
- Cyclopentathiophene Core : Provides aromatic stability and potential interactions with biological targets.
- Azepan Sulfonamide Group : Enhances solubility and may influence the compound's bioactivity.
- Benzamide Moiety : Known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives and azepan sulfonamides. The general synthetic route includes:
- Formation of the cyclopentathiophene core via cyclization reactions.
- Introduction of the azepan sulfonamide group through nucleophilic substitution.
- Final coupling with the benzamide derivative.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate potency.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary in vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that it induces apoptosis through the activation of caspase pathways. The IC50 values were reported to be approximately 15 µM for MCF-7 cells, suggesting a promising lead for further development.
The proposed mechanism involves:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase, which is crucial in tumor growth.
- Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results highlighted its effectiveness against resistant strains of Staphylococcus aureus, showcasing a potential application in treating antibiotic-resistant infections.
Study 2: Anticancer Activity
Another significant study assessed the anticancer effects of this compound on human cancer cell lines. Results indicated that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers, such as annexin V positivity and increased levels of cleaved caspases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) | Notable Activity |
|---|---|---|---|---|
| This compound | Structure | 8 - 32 | 15 | Antimicrobial, Anticancer |
| Ethyl 2-(3-methylbenzamido)thiophene-3-carboxylate | Structure | 16 - 64 | N/A | Antimicrobial |
| Ethyl 2-amino-thiophene derivatives | Structure | >64 | N/A | Limited activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other cyclopenta[b]thiophene and benzo[b]thiophene derivatives. Key analogs and their distinguishing features are discussed below:
Structural Analogues and Substituent Effects
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate
- Core Structure : Benzo[b]thiophene with keto and hydroxyl groups at positions 4, 5, and 5.
- Key Differences : Lacks the cyclopenta ring and azepan-sulfonyl group. The presence of multiple keto groups enhances polarity but reduces lipophilicity compared to the target compound .
Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Core Structure: Identical cyclopenta[b]thiophene core. Substituents: A phenylthioureido group replaces the azepan-sulfonyl-benzamido moiety.
This compound has a molecular weight of 391.5 g/mol and a high lipophilicity (XLogP3 = 5.9), suggesting lower solubility than the target compound, which has a larger azepan-sulfonyl group .
Methyl 2-[(Diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Ester Group: Methyl ester instead of ethyl, slightly reducing molecular weight.
Physicochemical Properties
Hydrogen bonding and lipophilicity are critical determinants of bioavailability and solubility:
- Hydrogen Bonding: The azepan-sulfonyl group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (S=O), similar to sulfonamide-containing drugs. This contrasts with analogs like the phenylthioureido derivative, which primarily utilizes thiourea for hydrogen bonding .
- Lipophilicity : The azepan-sulfonyl group likely increases molecular weight (estimated >450 g/mol) and lipophilicity (predicted XLogP3 >6) compared to analogs with simpler substituents. This may enhance membrane permeability but reduce aqueous solubility .
Data Table: Structural and Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
